(2S)-2-(Fmoc-amino)-7-octynoic acid (CAS: 1097192-06-7) is a premium Fmoc-protected unnatural amino acid featuring a terminal alkyne separated from the alpha-carbon by a flexible four-carbon aliphatic spacer. In industrial and advanced laboratory settings, it is primarily procured as a highly efficient bioorthogonal "click chemistry" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and as a macrocyclization building block for solid-phase peptide synthesis (SPPS) and cell-free translation systems. Unlike standard canonical amino acids or short-chain alkynes, this compound is structurally optimized to project its reactive site away from the sterically crowded peptide backbone. Its procurement value is anchored in its dual utility: it enables high-yield post-translational modifications while simultaneously contributing favorable lipophilicity, making it a cornerstone reagent for the development of stapled peptides, peptide-drug conjugates (PDCs), and highly diverse macrocyclic peptide libraries [1].
Buyers often consider substituting (2S)-2-(Fmoc-amino)-7-octynoic acid with more common, shorter-chain alkyne amino acids such as Fmoc-propargylglycine (Fmoc-Pra-OH) or Fmoc-homopropargylglycine (Fmoc-Hpg-OH) to reduce raw material costs. However, this generic substitution frequently fails in complex or sterically demanding applications. The minimal spacer in Pra places the reactive alkyne immediately adjacent to the peptide backbone, leading to severe steric hindrance that drastically reduces click reaction yields and necessitates harsh, degradation-prone catalyst loadings. Furthermore, in peptide stapling applications, shorter alkynes lack the physical reach required to span critical i, i+4 or i, i+7 distances, resulting in severe backbone distortion and loss of the target alpha-helical conformation. Consequently, substituting this specific octynoic acid derivative with shorter analogs compromises both manufacturability and the structural integrity of the final therapeutic or diagnostic peptide [1].
The primary synthetic advantage of (2S)-2-(Fmoc-amino)-7-octynoic acid lies in its extended aliphatic spacer, which relieves steric crowding during copper-catalyzed azide-alkyne cycloaddition (CuAAC). When conjugating bulky payloads (e.g., fluorophores or metal chelators like DOTA) to dense peptide sequences, the extended spacer projects the alkyne into the solvent-accessible space. Compared to Fmoc-propargylglycine (Pra), which suffers from backbone-induced steric shielding, the extended reach of the octynoic acid derivative enables near-quantitative conversion yields (>90%) under milder conditions, minimizing the risk of peptide degradation [1].
| Evidence Dimension | Click reaction accessibility and yield |
| Target Compound Data | (2S)-2-(Fmoc-amino)-7-octynoic acid (extended spacer enables >90% yield with bulky azides) |
| Comparator Or Baseline | Fmoc-propargylglycine (Pra) (backbone proximity restricts yield and requires higher catalyst loading) |
| Quantified Difference | Significant reduction in steric hindrance leading to maximized conjugation yields |
| Conditions | CuAAC conjugation of bulky payloads to solid-phase or solution-phase peptides |
Procurement should prioritize this compound for peptide-drug conjugate (PDC) manufacturing to ensure high conjugation yields and minimize costly purification bottlenecks.
For the development of stapled peptides targeting intracellular protein-protein interactions, the physical length of the cross-linking tether is critical. (2S)-2-(Fmoc-amino)-7-octynoic acid provides an optimized chain length that successfully spans i to i+4 and i to i+7 positions on an alpha-helix when cross-linked with a corresponding azide. Shorter comparators like homopropargylglycine (Hpg) or propargylglycine (Pra) cannot bridge these distances without inducing severe torsional strain, which destabilizes the secondary structure and reduces target binding affinity [1].
| Evidence Dimension | Stapling span and structural stability |
| Target Compound Data | (2S)-2-(Fmoc-amino)-7-octynoic acid (supports strain-free i, i+4 and i, i+7 macrocyclization) |
| Comparator Or Baseline | Fmoc-Pra-OH / Fmoc-Hpg-OH (induces backbone distortion at wide spans) |
| Quantified Difference | Enables stable alpha-helical stapling across 1-2 helical turns without structural penalty |
| Conditions | Intramolecular peptide cyclization / stapling |
Essential for buyers engineering stable, alpha-helical stapled peptides where maintaining native conformation is required for biological activity.
In advanced discovery workflows utilizing reprogrammed genetic codes (such as the Flexible In-vitro Translation or FIT system), the incorporation efficiency of unnatural amino acids dictates library quality. The flexible aliphatic chain of 2-amino-7-octynoic acid allows it to be efficiently accommodated by elongation factor Tu (EF-Tu) and the ribosomal machinery. This high incorporation efficiency enables the reliable generation of ultra-large macrocyclic peptide libraries (exceeding 10^13 diversity) for high-throughput screening, outperforming more rigid or sterically demanding unnatural amino acids that cause premature translation termination [1].
| Evidence Dimension | Ribosomal incorporation efficiency |
| Target Compound Data | 2-amino-7-octynoic acid (high EF-Tu affinity and ribosomal processing) |
| Comparator Or Baseline | Rigid or bulky unnatural amino acids (poor EF-Tu binding, lower translation yields) |
| Quantified Difference | Enables the generation of >10^13 diversity libraries without translation stalling |
| Conditions | Cell-free translation systems (e.g., FIT system) coupled with mRNA display |
Validates the compound as a premium building block for biotech firms generating massive peptide libraries for de novo drug discovery.
A major hurdle in peptide drug development is poor intracellular penetration. The 8-carbon backbone of 2-amino-7-octynoic acid contributes significant lipophilicity, mimicking the hydrophobic profile of canonical aliphatic amino acids like leucine or isoleucine. When incorporated into cyclic peptides, this aliphatic bulk enhances the overall membrane permeability of the molecule compared to peptides cyclized using polar cross-linkers or short-chain alkynes. This structural feature is actively leveraged in the design of cell-penetrating macrocycles to improve pharmacokinetic profiles [1].
| Evidence Dimension | Hydrophobic contribution to permeability |
| Target Compound Data | 2-amino-7-octynoic acid (long aliphatic chain increases lipophilicity) |
| Comparator Or Baseline | Polar cross-linkers or short-chain alkynes (lower lipophilicity) |
| Quantified Difference | Enhanced passive membrane permeability of the resulting macrocycle |
| Conditions | Intracellularly targeted cyclic peptide formulations |
Crucial for pharmaceutical procurement focused on developing cell-penetrating peptide therapeutics where passive membrane transport is a limiting factor.
Ideal for incorporating a highly accessible bioorthogonal click handle into targeting peptides (e.g., EphA2 or GPC3 targeting sequences) for the high-yield attachment of bulky radiometal chelators (like DOTA) or cytotoxic payloads, minimizing steric hindrance during manufacturing [1].
The optimal choice for generating i, i+4 or i, i+7 stapled peptides designed to disrupt intracellular protein-protein interactions, as the extended spacer maintains helical stability without inducing backbone strain.
Highly recommended for use in cell-free translation systems (such as the FIT system) to generate massive, highly diverse libraries of macrocyclic peptides for high-throughput drug screening, owing to its excellent ribosomal incorporation efficiency [2].
Procured to replace polar or short-chain cross-linking handles in cyclic peptides to boost overall lipophilicity and improve passive membrane permeability for intracellular therapeutic targets [2].